molecular formula C16H17BrN2O2SSi B1376343 5-Bromo-1-(phenylsulfonyl)-2-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine CAS No. 1305324-90-6

5-Bromo-1-(phenylsulfonyl)-2-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B1376343
CAS No.: 1305324-90-6
M. Wt: 409.4 g/mol
InChI Key: WVBKWSSKRHUTFF-UHFFFAOYSA-N
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Description

This compound is a pyrrolo[2,3-b]pyridine derivative with three distinct substituents:

  • Bromo at position 5: Enhances electrophilic reactivity for cross-coupling reactions.
  • Phenylsulfonyl at position 1: Acts as a protective group, stabilizing the nitrogen and enabling selective functionalization.
  • Trimethylsilyl (TMS) at position 2: Provides steric bulk and modulates electronic properties, influencing solubility and reactivity.

Its primary application lies in medicinal chemistry as an intermediate for kinase inhibitors or PROTACs, leveraging its halogen and boronic ester compatibility .

Properties

IUPAC Name

[1-(benzenesulfonyl)-5-bromopyrrolo[2,3-b]pyridin-2-yl]-trimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrN2O2SSi/c1-23(2,3)15-10-12-9-13(17)11-18-16(12)19(15)22(20,21)14-7-5-4-6-8-14/h4-11H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVBKWSSKRHUTFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C1=CC2=CC(=CN=C2N1S(=O)(=O)C3=CC=CC=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrN2O2SSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-(phenylsulfonyl)-2-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine typically involves multi-step organic reactions. A common approach might include:

    Formation of the Pyrrolo[2,3-b]pyridine Core: This can be achieved through cyclization reactions involving suitable precursors.

    Introduction of the Bromine Atom: Bromination can be carried out using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions.

    Attachment of the Phenylsulfonyl Group: This step may involve sulfonylation reactions using reagents like phenylsulfonyl chloride.

    Addition of the Trimethylsilyl Group: Silylation can be performed using trimethylsilyl chloride (TMSCl) in the presence of a base.

Industrial Production Methods

Industrial production methods for such compounds would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenylsulfonyl group.

    Reduction: Reduction reactions could target the bromine atom or the sulfonyl group.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions in the molecule.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Conditions may vary depending on the specific substitution reaction, but common reagents include halides, bases, and acids.

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to dehalogenated or desulfonylated products.

Scientific Research Applications

5-Bromo-1-(phenylsulfonyl)-2-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine may have applications in:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in the development of bioactive compounds or as a probe in biochemical studies.

    Medicine: Exploration as a potential pharmaceutical intermediate or active ingredient.

    Industry: Use in the production of advanced materials, such as polymers or electronic components.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The presence of the phenylsulfonyl group could play a role in binding interactions, while the trimethylsilyl group might affect the compound’s stability and solubility.

Comparison with Similar Compounds

Substituent Effects at Position 1

Compound Substituent at Position 1 Key Properties/Applications Reference
Target Compound Phenylsulfonyl Stabilizes N1, facilitates Suzuki-Miyaura couplings; used in kinase inhibitor synthesis .
5-Bromo-1-tosyl-pyrrolo[2,3-b]pyridine-3-carbaldehyde () Tosyl (p-toluenesulfonyl) Enhances solubility in polar solvents; used in Grignard additions (e.g., compound 12 ) .
5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine () Methyl Simplifies synthesis but reduces stability; intermediate for nitro derivatives .
5-Bromo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine () Triisopropylsilyl (TIPS) Bulkier protective group; improves regioselectivity in halogenation .

Key Insight : The phenylsulfonyl group offers a balance between stability and reactivity, whereas methyl or TIPS groups prioritize ease of removal or steric control, respectively.

Substituent Effects at Position 2

Compound Substituent at Position 2 Key Properties/Applications Reference
Target Compound Trimethylsilyl (TMS) Increases lipophilicity; stabilizes adjacent positions against electrophilic attack .
5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine () Ethyl Reduces steric hindrance compared to TMS; used in small-molecule drug discovery .
5-Bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine () Iodo Enables further cross-coupling (e.g., Sonogashira); higher molecular weight .

Key Insight: The TMS group in the target compound enhances solubility in non-polar solvents, whereas iodo or ethyl groups prioritize further functionalization.

Substituent Effects at Position 5

Compound Substituent at Position 5 Key Properties/Applications Reference
Target Compound Bromo Enables Suzuki-Miyaura couplings with aryl boronic acids (e.g., ) .
5-(3,4-Dimethoxyphenyl)-1-tosyl-pyrrolo[2,3-b]pyridine () 3,4-Dimethoxyphenyl Introduces electron-rich aryl groups for kinase inhibition .
5-(4-Trifluoromethylphenyl)-3-nitro-pyrrolo[2,3-b]pyridine () 4-Trifluoromethylphenyl Enhances metabolic stability; used in anticancer agents .

Key Insight : Bromine at position 5 is a versatile handle for diversification, while aryl groups optimize target binding in drug candidates.

Functional Group Compatibility and Reactivity

  • Nitro Groups (e.g., ): Reduce electron density, facilitating nucleophilic aromatic substitution but requiring careful handling due to instability .
  • Boronic Esters (): Enable Suzuki couplings; the target compound’s TMS group may require protection during such reactions .
  • Aldehydes (): Allow for nucleophilic additions (e.g., Grignard reagents) but necessitate anhydrous conditions .

Data Tables

Table 1: Comparative Yields and Purification Methods

Compound Yield Purification Method Reference
Target Compound N/A Silica gel chromatography (heptane/EtOAc)
5-Bromo-1-tosyl-pyrrolo[2,3-b]pyridine-3-carbaldehyde 91% Extraction (DCM/water)
5-(3,4-Dimethoxyphenyl)-1-tosyl-pyrrolo[2,3-b]pyridine 58% Silica gel chromatography (heptane/EtOAc 7:3)

Table 2: NMR Chemical Shifts (Selected Protons)

Compound δ (ppm, ^1H NMR) Reference
Target Compound Data not available N/A
5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde 9.93 (CHO), 8.55–8.46 (HetH)
5-(4-Trifluoromethylphenyl)-3-nitro-pyrrolo[2,3-b]pyridine 8.93 (HetH), 8.05–7.89 (PhH)

Biological Activity

5-Bromo-1-(phenylsulfonyl)-2-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, structure-activity relationships, and relevant case studies.

  • Molecular Formula : C₁₆H₁₇BrN₂O₂SSi
  • Molecular Weight : 409.37 g/mol
  • CAS Number : 1305324-90-6
  • MDL Number : MFCD20487043

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its potential as an anti-cancer agent. It is part of a broader class of pyrrolo[2,3-b]pyridine derivatives known for various pharmacological properties.

Research indicates that compounds related to pyrrolo[2,3-b]pyridines can inhibit specific oncogenic pathways. For instance, they have been shown to interact with the FOXM1 transcription factor, which plays a crucial role in cell proliferation and survival in cancer cells. Inhibiting FOXM1 can lead to reduced cancer cell viability and proliferation.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies demonstrate that modifications in the chemical structure significantly influence the biological activity of pyrrolo[2,3-b]pyridines. For example:

  • The presence of halogens (like bromine) at specific positions can enhance inhibitory effects on cancer cell lines.
  • Substituents such as sulfonyl groups are critical for enhancing solubility and bioavailability.

Case Study 1: Anti-Cancer Activity

A study evaluated the biological activity of various pyrrolo[2,3-b]pyridine derivatives against triple-negative breast cancer (TNBC) cell lines. The results indicated that compounds with similar structures to this compound exhibited significant anti-proliferative effects. The IC50 values were determined using MTT assays, showing a correlation between structural modifications and cytotoxicity against MDA-MB-231 cells (a TNBC cell line) .

CompoundIC50 (µM)Mechanism
Compound A5.0FOXM1 Inhibition
Compound B8.0Apoptosis Induction
5-Bromo Compound6.5Cell Cycle Arrest

Case Study 2: Molecular Docking Studies

Molecular docking studies have been performed to predict the binding affinity of this compound to various biological targets. These studies suggest that the compound has a high affinity for the ATP-binding site of certain kinases involved in cancer progression .

Toxicological Profile

While exploring the therapeutic potential, it is essential to consider the toxicological aspects of this compound. Preliminary data indicate moderate toxicity profiles; however, further studies are required to establish safety margins and potential side effects.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Bromo-1-(phenylsulfonyl)-2-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine, and how can purity be ensured?

  • Methodology : The compound can be synthesized via sequential functionalization of the pyrrolo[2,3-b]pyridine core. For example, bromination at the 5-position (using reagents like NBS or Br₂) followed by sulfonylation at N1 with phenylsulfonyl chloride under basic conditions (e.g., NaH in THF). Trimethylsilyl introduction at C2 typically employs TMSCl with a base like LDA. Purification via silica gel chromatography (e.g., heptane/ethyl acetate 8:2) ensures purity, with yields optimized by controlling stoichiometry and reaction time .
  • Key Quality Control : Monitor reaction progress via TLC and confirm final structure using 1^1H NMR (e.g., δ 12.40 ppm for NH in DMSO-d₆) and mass spectrometry .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers monitor?

  • Methodology :

  • 1^1H NMR : Identify NH protons (δ 12.40–13.45 ppm in DMSO-d₆) and aromatic protons (δ 7.10–8.93 ppm). Splitting patterns (e.g., doublets at J = 2.1–3.2 Hz) confirm substitution positions .
  • 13^13C NMR : Detect trimethylsilyl groups (δ ~0 ppm for Si(CH₃)₃) and sulfonyl carbons (δ ~125–135 ppm) .
  • MS (ESI/Q-TOF) : Confirm molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns for bromine .

Q. How do reaction conditions such as solvent choice and temperature influence the yield of this compound?

  • Methodology : Polar aprotic solvents (e.g., DMF, THF) enhance sulfonylation and silylation efficiency. For Suzuki-Miyaura coupling (e.g., aryl boronic acid substitutions), use K₂CO₃ in DCM/EtOAc (90:10) at 80–100°C. Lower yields (36–51%) in Sonogashira couplings (e.g., phenylacetylene additions) may require inert atmospheres and Pd(PPh₃)₄ catalysts to mitigate side reactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields when modifying substituents on the pyrrolo[2,3-b]pyridine core?

  • Methodology : Analyze steric/electronic effects of substituents. For example, electron-withdrawing groups (e.g., -NO₂) at C3 reduce yields (74–87%) due to increased intermediate instability, while methoxy groups (-OCH₃) improve solubility and yield (94%) . Use DOE (Design of Experiments) to optimize reaction parameters (e.g., Pd catalyst loading, solvent polarity) and compare with literature protocols .

Q. What computational strategies can predict the reactivity of intermediates in the synthesis of this compound?

  • Methodology : Employ DFT calculations (e.g., Gaussian 16) to model transition states and activation energies for key steps like sulfonylation or silylation. ICReDD’s reaction path search methods integrate quantum chemical calculations (e.g., Fukui indices for electrophilic bromination sites) and machine learning to prioritize reaction conditions . Validate predictions with experimental 1^1H NMR kinetics (e.g., monitoring NH proton disappearance) .

Q. What methodologies are recommended for analyzing the electronic effects of substituents on the pyrrolo[2,3-b]pyridine scaffold?

  • Methodology :

  • Hammett Studies : Correlate substituent σ values with reaction rates (e.g., bromination or coupling efficiency). For example, -CF₃ (σₚ = 0.54) accelerates electrophilic substitution compared to -OCH₃ (σₚ = -0.27) .
  • Cyclic Voltammetry : Measure redox potentials to assess electron-rich/poor regions. The trimethylsilyl group increases electron density at C2, altering reactivity in cross-coupling reactions .

Data Contradiction Analysis

  • Example : Discrepancies in Sonogashira coupling yields (51% in vs. 36–37% in ) may arise from steric hindrance from bulky substituents (e.g., phenylsulfonyl vs. methoxy groups). Mitigate via microwave-assisted synthesis (reducing reaction time) or using Pd/Cu co-catalysts .

Safety and Handling

  • Precautions : Use fume hoods for bromination/sulfonylation steps. Avoid inhalation of trimethylsilyl reagents (irritant). Store intermediates under inert gas (Ar/N₂) to prevent hydrolysis .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-1-(phenylsulfonyl)-2-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 2
Reactant of Route 2
5-Bromo-1-(phenylsulfonyl)-2-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine

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